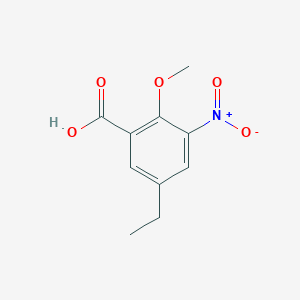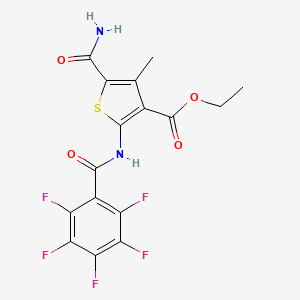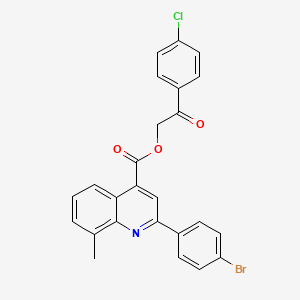
3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(2-pyridinylmethylene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(2-pyridinylmethylene)propanohydrazide is a synthetic organic compound that features a carbazole core substituted with diiodo groups and a hydrazide linkage to a pyridine moiety
准备方法
合成路线和反应条件
3-(3,6-二碘-9H-咔唑-9-YL)-N'-(2-吡啶基亚甲基)丙酰肼的合成通常涉及以下步骤:
3,6-二碘-9H-咔唑的合成: 这可以通过在酸性介质中使用碘和氧化剂(例如碘酸钾)对咔唑进行碘化来实现。
酰肼键的形成: 然后将 3,6-二碘-9H-咔唑与合适的肼衍生物反应,形成酰肼键。
与吡啶醛缩合: 最后一步是在回流条件下将酰肼与 2-吡啶甲醛缩合,得到目标化合物。
工业生产方法
工业生产方法可能会涉及优化上述合成路线,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流反应器、溶剂循环和先进的纯化技术。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在咔唑核心或酰肼键处。
还原: 还原反应可能针对吡啶部分或酰肼键。
取代: 卤素取代反应可能发生在咔唑核心的二碘基团上。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、过氧化氢和各种过酸。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲核取代反应可能涉及叠氮化钠或硫醇盐等试剂。
主要产物
从这些反应中形成的主要产物将取决于所用条件和试剂。例如,氧化可能生成咔唑醌衍生物,而还原可能生成二氢吡啶衍生物。
科学研究应用
化学
在化学领域,3-(3,6-二碘-9H-咔唑-9-YL)-N'-(2-吡啶基亚甲基)丙酰肼可用作合成更复杂分子的构件,尤其是那些具有潜在电子或光子应用的分子。
生物学
在生物学研究中,可以研究该化合物作为荧光探针或作为生物活性分子的前体的潜力。
医学
在药物化学中,可以探索该化合物作为治疗剂的潜力,尤其是在治疗咔唑衍生物显示出疗效的疾病(如癌症或神经系统疾病)方面。
工业
在工业中,该化合物可在有机半导体、发光二极管 (LED) 和其他电子设备的开发中找到应用。
作用机制
3-(3,6-二碘-9H-咔唑-9-YL)-N'-(2-吡啶基亚甲基)丙酰肼的作用机制将取决于其具体的应用。例如,作为荧光探针,它可能与特定的生物分子相互作用以产生可检测的信号。作为治疗剂,它可能针对参与疾病途径的特定酶或受体。
相似化合物的比较
类似化合物
3,6-二碘-9H-咔唑: 一个没有酰肼和吡啶部分的更简单的衍生物。
N-(2-吡啶基亚甲基)丙酰肼: 缺乏咔唑核心的化合物。
咔唑衍生物: 其他具有不同取代基的咔唑基化合物。
独特性
3-(3,6-二碘-9H-咔唑-9-YL)-N'-(2-吡啶基亚甲基)丙酰肼的独特性在于它结合了咔唑核心与二碘取代以及与吡啶部分的酰肼键。这种独特的结构可能会赋予一些在更简单或结构不同的化合物中不存在的特定电子、光子或生物学特性。
属性
分子式 |
C21H16I2N4O |
|---|---|
分子量 |
594.2 g/mol |
IUPAC 名称 |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-pyridin-2-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C21H16I2N4O/c22-14-4-6-19-17(11-14)18-12-15(23)5-7-20(18)27(19)10-8-21(28)26-25-13-16-3-1-2-9-24-16/h1-7,9,11-13H,8,10H2,(H,26,28)/b25-13+ |
InChI 键 |
AWFWAIFZVBFOBB-DHRITJCHSA-N |
手性 SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
规范 SMILES |
C1=CC=NC(=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-heptyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12046562.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12046574.png)

![1-[(4-Butylphenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12046595.png)


![3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B12046620.png)



![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12046654.png)
